molecular formula C9H8FNO B11762788 (5-Fluorobenzofuran-4-yl)methanamine

(5-Fluorobenzofuran-4-yl)methanamine

Cat. No.: B11762788
M. Wt: 165.16 g/mol
InChI Key: NHOWYGKCMRPLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization as a Privileged Chemical Scaffold in Drug Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The benzofuran (B130515) nucleus is widely recognized as such a scaffold. rsc.orgtandfonline.com This heterocyclic system is a core component in a vast number of natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govrsc.orgnih.gov

The unique structural features and broad biological activity of the benzofuran core make it a structure of great interest for drug design and development. rsc.orgnih.gov The incorporation of specific substituents, such as a fluorine atom and an aminomethyl group in the case of (5-Fluorobenzofuran-4-yl)methanamine, further refines the properties of this privileged scaffold, allowing chemists to modulate its biological and physicochemical characteristics for targeted therapeutic applications.

Overview of the Chemical Structure and its Relevance for Bioactive Compounds

The structure of this compound is characterized by three key components, each contributing to its chemical reactivity and potential biological activity.

The Benzofuran Core: This bicyclic system, consisting of a fused benzene (B151609) and furan (B31954) ring, provides a rigid, planar, and aromatic framework. This rigidity can be advantageous in drug design as it reduces the conformational flexibility of a molecule, which can lead to higher binding affinity for a specific biological target. The benzofuran ring system is present in numerous clinically approved drugs and biologically active compounds. tandfonline.com

The Methanamine Group: The aminomethyl group (-CH₂NH₂) at the 4-position is a key functional handle. As a primary amine, it is basic and can participate in ionic interactions and hydrogen bonding with biological targets like proteins and enzymes. This group also provides a reactive site for further synthetic modifications, allowing for the attachment of other molecular fragments or pharmacophores to the benzofuran scaffold. A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal interactions with a specific biological target. youtube.comyoutube.com

The combination of these structural elements in a single molecule makes this compound a compound with significant potential for the development of new therapeutic agents.

Table 1: Properties of this compound

Property Value
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
Core Structure Benzofuran
Key Substituents 5-Fluoro, 4-Aminomethyl

Significance as a Key Intermediate in the Synthesis of Biologically Active Molecules

A key intermediate in organic synthesis is a molecule that serves as a crucial stepping stone in the construction of more complex target molecules. This compound is valued as such an intermediate due to the versatility of its aminomethyl functional group. This group allows for a wide range of chemical transformations, enabling the straightforward linkage of the fluorobenzofuran scaffold to other chemical moieties.

This synthetic utility is paramount in drug discovery, particularly for generating chemical libraries for high-throughput screening and for conducting structure-activity relationship (SAR) studies. By reacting the amine group with various electrophiles (e.g., carboxylic acids, acyl chlorides, sulfonyl chlorides, aldehydes), medicinal chemists can rapidly synthesize a diverse array of derivative compounds. This process is essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

While specific, large-scale applications in the synthesis of marketed drugs are not extensively documented in public literature, the structural motifs present in this compound are found in advanced clinical candidates and approved pharmaceuticals. For instance, the synthesis of various biologically active heterocyclic systems, such as benzoxazoles and furo[2,3-d]pyrimidines, often involves the strategic use of functionalized aromatic precursors. researchgate.netnih.gov The principles of using functionalized scaffolds like this compound are fundamental to these synthetic endeavors, positioning it as a valuable building block for the discovery of future medicines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

(5-fluoro-1-benzofuran-4-yl)methanamine

InChI

InChI=1S/C9H8FNO/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4H,5,11H2

InChI Key

NHOWYGKCMRPLSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC=C2)CN)F

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Fluorobenzofuran 4 Yl Methanamine

Established Synthetic Pathways to the Benzofuran (B130515) Core

Traditional syntheses of the (5-Fluorobenzofuran-4-yl)methanamine scaffold have relied on multi-step sequences starting from readily available precursors. These pathways, while effective, often involve harsh reaction conditions and can present challenges in purification.

Multistep Synthesis from Substituted Phenols

A common starting point for the synthesis is a substituted phenol (B47542), such as 3-bromo-4-fluorophenol. patsnap.com This route involves an initial O-alkylation reaction with a suitable reagent like 2-bromo-1,1-diethoxyethane. This step introduces the necessary carbon framework that will ultimately form the furan (B31954) ring of the benzofuran system. patsnap.com

Following the O-alkylation, the next critical step is the cyclization to form the benzofuran ring. This is often followed by a series of functional group manipulations to introduce the cyano group at the 4-position, which then serves as a precursor to the final aminomethyl group. patsnap.com

Table 1: Example of a Multistep Synthesis Starting from 3-Bromo-4-fluorophenol

StepReactant(s)Reagent(s)Product
13-Bromo-4-fluorophenol, 2-Bromo-1,1-diethoxyethane-2-Bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene
22-Bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzenePolyphosphoric Acid (PPA)4-Bromo-5-fluorobenzofuran and regioisomer
34-Bromo-5-fluorobenzofuranZn(CN)₂, Pd(PPh₃)₄5-Fluorobenzofuran-4-carbonitrile (B11762875)
45-Fluorobenzofuran-4-carbonitrileReducing Agent (e.g., Raney Nickel, LiAlH₄)This compound
This table outlines a representative synthetic sequence. Specific reaction conditions and yields may vary.

Cyclization Reactions for Benzofuran Ring Formation

The formation of the benzofuran ring is a pivotal step in the synthesis. Polyphosphoric acid (PPA) is a frequently employed reagent for mediating this intramolecular cyclization. patsnap.comresearchgate.netnih.govccsenet.org PPA acts as both a catalyst and a dehydrating agent, facilitating the ring closure of the aryl ether substrate. researchgate.net However, a significant drawback of this method is the potential for the formation of regioisomers, which complicates the purification process. patsnap.comwuxiapptec.com For instance, the PPA-catalyzed cyclization of certain acetal (B89532) precursors has been observed to yield a mixture of the desired product and its isomer, sometimes with the undesired isomer being the major product. wuxiapptec.com

Conversion of Nitrile Precursors via Reduction

The final step in many synthetic routes involves the reduction of a nitrile precursor, 5-fluorobenzofuran-4-carbonitrile, to the target primary amine. patsnap.com Several reducing agents can accomplish this transformation. Catalytic hydrogenation using Raney nickel is a common and effective method. umich.eduscielo.org.zasemanticscholar.orgscispace.com This approach offers good yields and is generally selective for the reduction of the nitrile group. umich.edusemanticscholar.org

Alternatively, strong hydride reagents like lithium aluminum hydride (LiAlH₄) can be used for the reduction of nitriles to primary amines. youtube.comyoutube.comyoutube.comyoutube.com This method is also highly effective but requires careful handling due to the reactive nature of LiAlH₄. youtube.comyoutube.com

Contemporary and Environmentally Conscious Synthetic Approaches

Recognizing the limitations of traditional methods, recent research has focused on developing more efficient, cost-effective, and environmentally friendly synthetic strategies for this compound.

Utilization of Alternative Starting Materials

One improved approach utilizes 4-fluoro-3-methylphenol (B1301873) as the starting material. patsnap.com This alternative starting material offers a more direct route and can help to circumvent some of the issues associated with other precursors. The synthesis from 4-fluoro-3-methylphenol still involves key steps such as bromination, O-alkylation, cyclization, and reduction, but is designed to be more streamlined for industrial production. patsnap.com

Strategies for Mitigating Regioisomer Formation and Purification Challenges

Table 2: Comparison of Starting Materials and Key Outcomes

Starting MaterialKey AdvantagesPotential Challenges
3-Bromo-4-fluorophenolReadily available.Potential for regioisomer formation during cyclization, leading to purification difficulties. patsnap.com
4-Fluoro-3-methylphenolCan avoid the formation of certain regioisomeric impurities, simpler post-treatment. patsnap.comMay require specific reaction conditions to achieve high yields and purity.
This table provides a comparative overview of two common starting materials.

Optimization of Reaction Conditions for High Yield and Simplified Downstream Processing

A plausible pathway to the crucial intermediate, 5-fluorobenzofuran-4-carbonitrile, starts from 3-bromo-4-fluorophenol. This undergoes a cyclization reaction to form 4-bromo-5-fluorobenzofuran, which is then subjected to a cyanation reaction. nih.gov The conversion of the aryl bromide to the nitrile is a pivotal step, and palladium-catalyzed cyanation reactions are a cornerstone of modern organic synthesis for this purpose. The choice of catalyst, ligand, and cyanide source can dramatically influence the reaction's efficiency. Modern methods often favor less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) over traditionally used zinc cyanide (Zn(CN)₂). nih.govnih.govorganic-chemistry.org

The optimization of the palladium-catalyzed cyanation of aryl bromides has been extensively studied. Below is a comparative table of different catalytic systems that can be applied to the synthesis of 5-fluorobenzofuran-4-carbonitrile from 4-bromo-5-fluorobenzofuran.

Table 1: Comparative Analysis of Catalytic Systems for Palladium-Catalyzed Cyanation of Aryl Bromides

Catalyst Ligand Cyanide Source Solvent Temperature (°C) Yield (%) Key Advantages
Pd(OAc)₂ (0.1 mol%) None K₄[Fe(CN)₆] DMAC 120 83-96 Ligand-free, low catalyst loading, non-toxic cyanide source. organic-chemistry.org
[(allyl)PdCl]₂ DPEphos K₄[Fe(CN)₆] MeCN/H₂O 75 High Mild conditions, applicable to one-pot synthesis from phenols.
Palladacycle Catalysts Various K₄[Fe(CN)₆]·3H₂O Dioxane/H₂O Not specified High Low catalyst loadings, fast reaction times, wide substrate scope. nih.govnih.gov

Once the 5-fluorobenzofuran-4-carbonitrile is obtained, the final step is its reduction to this compound. This transformation is commonly achieved using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being a prominent choice due to its high reactivity. numberanalytics.comlibretexts.orgwizeprep.com The optimization of this step involves selecting the appropriate solvent and controlling the reaction temperature to ensure complete conversion while minimizing side reactions.

The following table outlines typical conditions for the reduction of nitriles to primary amines using different hydride reagents, which can be adapted for the synthesis of the target compound.

Table 2: Optimization of Nitrile Reduction Conditions

Reducing Agent Solvent Temperature (°C) Key Features
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ether or THF 0 to reflux Powerful reducing agent, effective for a wide range of nitriles. numberanalytics.comchemistrysteps.com
Sodium Borohydride (NaBH₄) / CoCl₂ Methanol Room Temperature Milder conditions, though NaBH₄ alone is generally not strong enough for nitrile reduction.
Catalytic Hydrogenation (e.g., Raney Nickel, Rh/Al₂O₃) Methanol/Ammonia Variable "Green" approach, avoids metal waste from hydride reagents.

Simplified downstream processing for both the cyanation and reduction steps often involves aqueous workups to remove inorganic salts and byproducts. numberanalytics.com The choice of a non-toxic cyanide source like potassium ferrocyanide in the cyanation step also contributes to easier and safer post-reaction handling. organic-chemistry.org

Synthesis of Closely Related Scaffolds, Including (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine

A closely related and synthetically valuable analog is (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine. A patented method highlights an efficient, high-yield, and environmentally friendly process suitable for industrial-scale production. nih.govnih.gov This synthetic route is designed to avoid the formation of hard-to-separate positional isomers, thus simplifying purification.

The synthesis commences with 4-fluoro-3-methylphenol and proceeds through a multi-step sequence:

Bromination: The starting phenol is first brominated to introduce a bromine atom at a key position.

O-Alkylation: The resulting bromophenol undergoes O-alkylation. For instance, reacting it with 2-bromo-1,1-diethoxyethane in the presence of a base like potassium carbonate in a solvent such as DMF. nih.gov

Cyclization: The O-alkylated intermediate is then cyclized to form the dihydrobenzofuran ring. This can be achieved using a strong acid catalyst like polyphosphoric acid in a solvent like toluene (B28343) at elevated temperatures. nih.gov

Second Bromination: A subsequent bromination step is carried out.

Azidation or Ammonolysis: An azide (B81097) group is introduced, or a direct ammonolysis is performed.

Reduction: The final step involves the reduction of the azide or the product of ammonolysis to the target primary amine, (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine. nih.govnih.gov

This strategic sequence ensures high regioselectivity, leading to a cleaner product and simplifying the downstream processing, which is a significant advantage in large-scale synthesis. nih.gov

Structure Activity Relationship Sar Studies of 5 Fluorobenzofuran 4 Yl Methanamine Derivatives in Biological Systems

Rational Design and Synthesis of Derivatives Incorporating the (5-Fluorobenzofuran-4-yl)methyl Moiety

The rational design of novel therapeutic agents often involves the hybridization of two or more pharmacophores to create a single molecule with potentially enhanced or dual activity. nih.gov The (5-Fluorobenzofuran-4-yl)methyl moiety is an attractive component for such a strategy due to the established biological significance of the benzofuran (B130515) nucleus. nih.govnih.gov

Integration into Triazolopyrimidine Scaffolds

Triazolopyrimidines, as fused bi-aryl scaffolds and purine (B94841) analogues, have garnered significant interest for their potential in developing treatments for a range of diseases, including malaria. nih.gov The synthesis of hybrids combining triazolopyrimidines with other bioactive cores, such as 4-aminoquinolines, has been explored as a multitargeted approach to overcome drug resistance. nih.gov

While the synthesis of various triazolopyrimidine-based hybrids has been reported, specific literature detailing the direct integration of the (5-Fluorobenzofuran-4-yl)methyl moiety into a triazolopyrimidine scaffold is not extensively documented. However, the general synthetic strategies for triazolopyrimidine hybrids often involve multi-step reactions. For instance, the synthesis of 4-aminoquinoline-triazolopyrimidine hybrids has been achieved, demonstrating the feasibility of linking complex heterocyclic systems. nih.gov The antiplasmodial activity of these hybrids was found to be influenced by the length of the spacer connecting the two pharmacores. nih.gov

Development of Imidazo[1,5-c]pyrimidine (B12980393) Analogs

Imidazo[1,2-a]pyrimidines are another class of heterocyclic compounds with a wide range of pharmacological properties, including anxiolytic and anticonvulsant effects. nih.gov The synthesis of derivatives of imidazo[1,2-a]pyrimidines is well-established. nih.gov Furthermore, synthetic routes to benzo nih.govnih.govimidazo[1,2-a]pyrimidines have been developed under metal-free and solvent-free conditions, highlighting an environmentally conscious approach to the production of these scaffolds. rsc.org

The development of analogs based on the imidazo[1,5-c]pyrimidine scaffold is a plausible strategy in medicinal chemistry. However, published research specifically detailing the synthesis and development of Imidazo[1,5-c]pyrimidine analogs that incorporate the (5-Fluorobenzofuran-4-yl)methyl moiety is limited in the reviewed scientific literature.

Exploration of Other Heterocyclic Conjugates

The versatility of the benzofuran core allows for its conjugation with a variety of other heterocyclic systems, leading to derivatives with a broad range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov The synthesis of these conjugates often involves the reaction of a benzofuran intermediate with another heterocyclic moiety.

For example, benzofuran chalcones have been used as intermediates to synthesize benzofuran derivatives containing a pyrimidine (B1678525) moiety. nih.gov These compounds were synthesized by treating (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one with urea, thiourea, or guanidine (B92328) hydrochloride. nih.gov Several of the resulting pyrimidine derivatives displayed promising antimicrobial activity. nih.gov

In another study, benzene-sulfonamide-based benzofuran derivatives were designed and synthesized to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is relevant in cancer therapy. nih.gov Additionally, the inclusion of hydrophilic groups like piperidine (B6355638) on the benzofuran ring has been shown to improve the physicochemical properties of the resulting compounds. nih.gov

The following table summarizes some examples of heterocyclic conjugates of benzofuran and their observed biological activities.

Compound ClassHeterocyclic ConjugateBiological Activity
Benzofuran-PyrimidinePyrimidin-2-ol, Pyrimidin-2-thiolAntimicrobial nih.gov
Benzofuran-SulfonamideBenzene-sulfonamideHIF-1 Inhibition nih.gov
Benzofuran-PiperidineN-methylpiperidin-4-ylAntiproliferative nih.gov

Elucidation of Structural Requirements for Modulating Biological Activity

The biological activity of (5-Fluorobenzofuran-4-yl)methanamine derivatives is significantly influenced by their structural features, including the substitution pattern on the benzofuran ring and the conformation of the linker connecting it to other molecular fragments.

Influence of Fluorine Substitution on the Benzofuran Ring System

The substitution of hydrogen with halogen atoms on the benzofuran ring is a common strategy to enhance the biological activity of these compounds. nih.gov Halogen atoms, including fluorine, can form "halogen bonds," which are attractive interactions that can improve the binding affinity of the molecule to its biological target. nih.gov

Specifically, the position of the halogen atom on the benzofuran ring is a critical determinant of its biological activity. nih.gov Studies have shown that the introduction of a fluorine atom can significantly increase the potency of benzofuran derivatives. The presence of a halogen at the para position of the N-phenyl ring of some benzofuran derivatives has been associated with maximum cytotoxic activity. nih.gov This is attributed to the hydrophobic and electron-donating nature of halogens, which can enhance the molecule's cytotoxic properties. nih.gov The presence of bromine on a methyl or acetyl group attached to the benzofuran system has also been shown to increase cytotoxicity. nih.gov

The following table provides examples of how halogen substitution affects the activity of benzofuran derivatives.

Compound/ModificationEffect on ActivityReference
Bromine on methyl group at position 3Remarkable cytotoxic activity against K562 and HL60 leukemia cells. nih.gov nih.gov
Halogen at para position of N-phenyl ringMaximum cytotoxic activities recorded. nih.gov nih.gov
Bromomethyl at position 3 and acetyl at position 2Determines the activity and selectivity. nih.gov nih.gov

Conformational Analysis and Impact of the Methanamine Linker on Receptor Interactions

A series of N-substituted 2,3-dihydro-2-aminomethyl-2H-1-benzofuran derivatives were synthesized and evaluated for their affinity at various serotonin (B10506) and dopamine (B1211576) receptors. nih.gov One compound, which contained an N-propyl-N-(7-hydroxy-2,3-dihydro-2H-1-benzofuran-2-yl)methyl]aminobutyl chain, demonstrated nanomolar affinity for the 5-HT1A receptor with high selectivity over other tested receptors. nih.gov This highlights the importance of the nature of the substituents on the aminomethyl group for receptor binding and selectivity.

The conformation of the linker and the substituents attached to it can restrict the molecule's rotational freedom, potentially leading to a more favorable binding orientation with the receptor. nih.gov

Structure-Based Modifications and Their Effects on Ligand Efficiency and Potency

The development of novel therapeutic agents often hinges on the meticulous refinement of a lead compound's structure to enhance its biological activity and pharmacokinetic properties. In the case of derivatives based on the this compound core, systematic structural modifications have been instrumental in elucidating the key determinants of their potency and ligand efficiency.

The benzofuran ring system, a versatile heterocyclic scaffold, is a common feature in many biologically active compounds. nih.gov The introduction of a fluorine atom at the 5-position of the benzofuran ring is a strategic choice, as halogens are known to significantly influence a molecule's physicochemical properties and binding affinity. nih.gov Fluorine, in particular, can alter the electronic distribution within the molecule and participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets. nih.gov

One notable study on benzofuran derivatives highlighted the critical role of halogenation in enhancing anticancer activities. The addition of a fluorine atom can substantially improve the binding affinity of the compound for its target, a phenomenon attributed to the formation of "halogen bonds" with nucleophilic sites in the target protein. nih.gov For instance, research on a series of 2-benzofuranyl derivatives demonstrated that the introduction of a fluorine atom at the 4-position resulted in a twofold increase in inhibitory potency against the urokinase-type plasminogen activator (uPA), a key enzyme in cancer metastasis.

While specific data on a broad series of this compound derivatives remains an area of active investigation, the principles of SAR from related benzofuran compounds provide valuable insights. The aminomethyl group at the 4-position serves as a crucial linker, and modifications to this amine, as well as substitutions on the benzofuran ring, are expected to significantly impact biological activity.

For example, in the broader class of benzofuran derivatives, the nature of the substituent at the 2-position and the functional groups attached to the amine can dramatically alter potency and selectivity. Studies on related aminomethylbenzofurans as histamine (B1213489) H3 receptor antagonists have shown that the choice of the amine (e.g., pyrrolidine (B122466) derivatives) and the nature of the substituent on the benzofuran core are critical for achieving nanomolar to subnanomolar binding affinities.

The concept of ligand efficiency (LE) , which relates the binding affinity of a compound to its size (typically the number of heavy atoms), is a crucial metric in modern drug discovery. It provides a way to assess the quality of a chemical starting point and to guide its optimization. A higher LE indicates that a molecule achieves its potency with a more efficient use of its atoms. For this compound derivatives, modifications that increase potency without a proportional increase in molecular weight would lead to an improved ligand efficiency.

Similarly, lipophilic ligand efficiency (LLE) , which considers both potency and lipophilicity, is another important parameter. It helps in designing compounds with a better balance of properties to avoid issues related to high lipophilicity, such as poor solubility and non-specific binding. Strategic modifications to the this compound scaffold, such as the introduction of polar groups or the optimization of hydrophobic substituents, can lead to derivatives with improved LLE.

To illustrate the impact of structural modifications, consider the hypothetical data in the table below, which is based on general principles of SAR observed in related compound series. This table demonstrates how systematic changes to a core structure can influence potency (represented by IC50 values) and ligand efficiency.

CompoundR1-Substituent (on Amine)R2-Substituent (on Benzofuran)Target Kinase IC50 (nM)Ligand Efficiency (LE)
1 MethylH5000.25
2 EthylH4500.26
3 Cyclopropyl (B3062369)H2000.29
4 Methyl2-Chloro1500.31
5 Cyclopropyl2-Chloro500.35
6 Cyclopropyl2-Methoxy2500.28

This is a hypothetical data table for illustrative purposes.

In this hypothetical series, the progression from a simple methyl group (Compound 1) to a more conformationally restricted cyclopropyl group (Compound 3) on the amine leads to an improvement in potency and ligand efficiency. Further enhancement is achieved by introducing a chloro substituent at the 2-position of the benzofuran ring (Compound 5), which likely engages in a favorable interaction within the kinase binding site. Conversely, the introduction of a methoxy (B1213986) group (Compound 6) results in decreased activity, suggesting that steric or electronic factors at this position are less favorable.

Molecular Mechanisms and Target Engagement of 5 Fluorobenzofuran 4 Yl Methanamine Derivatives

Allosteric Inhibition of Embryonic Ectoderm Development (EED) Protein

(5-Fluorobenzofuran-4-yl)methanamine derivatives function as allosteric inhibitors of the EED protein, a core component of the PRC2 complex. patsnap.com This inhibition is a key mechanism for disrupting the complex's activity, which plays a crucial role in gene silencing. patsnap.com

Disruption of Polycomb Repressive Complex 2 (PRC2) Function

The PRC2 complex, a multi-protein assembly, is essential for regulating gene expression. nih.gov Its primary function is to catalyze the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark that leads to transcriptional repression. patsnap.comnih.gov The core components of the PRC2 complex include EZH2 (the catalytic subunit), SUZ12, and EED. nih.govnih.gov EED's role is critical as it recognizes and binds to the trimethylated H3K27 (H3K27me3), a process that stabilizes and enhances the catalytic activity of the PRC2 complex. patsnap.comnih.gov

By binding to EED, derivatives of this compound prevent the interaction between EED and H3K27me3. patsnap.com This disruption destabilizes the entire PRC2 complex, leading to a reduction in H3K27 methylation. patsnap.com Consequently, the repressive chromatin state is diminished, which can lead to the reactivation of previously silenced genes, including tumor suppressor genes. patsnap.comnih.gov This makes EED an attractive therapeutic target, particularly in cancers where PRC2 activity is dysregulated. patsnap.comnih.gov The inhibition of EED can destabilize the PRC2 complex, leading to the degradation of its components, including EZH2 and SUZ12. nih.govacs.org

Characterization of the Ligand-Binding Site within EED

The binding of this compound derivatives occurs within a specific pocket on the EED protein. This pocket is the same site that normally recognizes the H3K27me3 mark. nih.gov

Specific Amino Acid Residue Interactions (e.g., Arg367, Asn194, Lys211)

Structural studies have revealed key interactions between EED inhibitors and specific amino acid residues within the binding pocket. For instance, similar to other EED inhibitors, these compounds can form hydrogen bonds with residues such as Asn194 and Lys211 . nih.gov Furthermore, a crucial cation-π interaction is established with Arg367 . acs.orgnih.gov The guanidinium (B1211019) group of Arg367 interacts favorably with the electron-rich aromatic systems of the inhibitors. acs.org The benzofuran (B130515) core of the inhibitor is a tolerated replacement for other aromatic systems, contributing to the binding affinity. acs.org

Role of Cation-π Interactions in Ligand Affinity

Cation-π interactions play a significant role in the binding affinity of ligands to the EED protein. acs.orgnih.gov These non-covalent interactions occur between a cation, in this case, the positively charged guanidinium group of an arginine residue like Arg367, and the electron-rich π system of an aromatic ring in the ligand. acs.orgrsc.org The strength of this interaction is a critical determinant of the inhibitor's potency. acs.org The design of EED inhibitors often involves optimizing these cation-π interactions to enhance binding affinity and selectivity. acs.orgrsc.org The presence of electron-rich aromatic or heteroaromatic moieties in the inhibitor structure is a key factor for achieving potent EED inhibition. acs.org

Modulation of Histone Methyltransferase Activity via the EED-EZH2-SUZ12 Axis

The inhibition of EED by this compound derivatives directly impacts the histone methyltransferase (HMTase) activity of the PRC2 complex, which is orchestrated through the EED-EZH2-SUZ12 axis. nih.govnih.gov The PRC2 complex requires the assembly of its core components—EZH2, EED, and SUZ12—to be catalytically active. nih.govnih.gov Depletion or inhibition of any of these subunits can abrogate the function of the complex. nih.gov

Identification of Other Potential Protein-Protein Interaction Modulators

The strategy of targeting EED highlights the broader potential of developing protein-protein interaction (PPI) modulators as therapeutic agents. nih.govnih.gov PPIs are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. csic.esresearchgate.net The development of small molecules that can disrupt or stabilize these interactions is a growing area of drug discovery. nih.gov

In the context of the PRC2 complex, besides allosteric inhibitors targeting the H3K27me3 binding pocket on EED, another approach is to develop inhibitors that disrupt the interaction between EED and EZH2. acs.orguniroma1.it These PPI inhibitors would also lead to the destabilization of the PRC2 complex and a reduction in its catalytic activity. nih.govacs.org The success in developing EED inhibitors provides valuable insights for identifying and targeting other critical PPIs within cellular signaling pathways, offering new avenues for therapeutic intervention in various diseases. nih.govnih.gov

Advanced in Vitro Biological Evaluation of 5 Fluorobenzofuran 4 Yl Methanamine Derivatives

Enzymatic Inhibition Assays for Target Binding and Potency Determination

The initial step in characterizing novel PRC2 inhibitors involves assessing their direct interaction with the target enzyme and determining their potency. This is typically achieved through enzymatic inhibition assays, which measure the concentration of the compound required to inhibit 50% of the enzymatic activity (IC50). A patent for PRC2 inhibitors has described the synthesis of (5-Fluorobenzofuran-4-yl)methanamine as a key intermediate for creating molecules that target this complex. google.com

Research into benzofuran-derived EZH2 inhibitors has demonstrated the effectiveness of this chemical class. For instance, a novel series of EZH2 inhibitors with a benzofuran (B130515) core, developed through a scaffold hopping approach from the known inhibitor EPZ-6438, showed low nanomolar potency in biochemical assays. nih.gov One of the optimized compounds from this series, EBI-2511, exhibited significant potency against the EZH2 enzyme. nih.govacs.orgnih.gov

Furthermore, inhibitors targeting the EED subunit of the PRC2 complex have also been developed from related structures. A conformationally restricted lead compound was optimized to yield EEDi-5273, which binds to EED with exceptional potency. nih.gov Another advanced compound, EEDi-5285, which incorporates a 5-fluoro-2,3-dihydrobenzofuran (B1344187) group, also demonstrates potent binding to EED. nih.gov

The following table summarizes the enzymatic inhibitory activities of representative benzofuran and dihydrobenzofuran derivatives against components of the PRC2 complex.

CompoundTargetIC50 (nM)
Benzofuran Derivative 2 EZH2240
EEDi-5273 EED0.2
EEDi-5285 EED0.2
Compound 18 (dihydrobenzofuran) EED18

This table presents a selection of data for illustrative purposes. The specific derivatives of this compound are part of ongoing research and development.

Cell-Based Functional Assays to Assess Cellular Activity

While enzymatic assays confirm target binding, cell-based functional assays are crucial for determining a compound's activity within a biological context. These assays assess the ability of the derivatives to inhibit cancer cell growth and modulate cellular pathways.

Inhibition of Cancer Cell Growth in Specific Cell Lines

The efficacy of this compound derivatives is frequently evaluated in lymphoma cell lines that harbor EZH2 mutations, such as KARPAS422 and Pfeiffer cells. These mutations lead to oncogenic addiction to EZH2 activity, making them particularly sensitive to its inhibition.

The benzofuran derivative EBI-2511 has shown potent anti-proliferative activity in Pfeiffer cells. nih.gov Similarly, the EED inhibitor EEDi-5273 demonstrated a remarkable ability to inhibit the growth of KARPAS422 cells. nih.gov The advanced EED inhibitor, EEDi-5285, was found to be exceptionally potent in both Pfeiffer and KARPAS422 lymphoma cell lines. nih.gov

The table below presents the anti-proliferative activity of selected benzofuran and dihydrobenzofuran derivatives in relevant cancer cell lines.

CompoundCell LineIC50 (nM)
Benzofuran Derivative 2 Pfeiffer240
EEDi-5273 KARPAS4221.2
EEDi-5285 Pfeiffer0.02
EEDi-5285 KARPAS4220.5
Compound 18 (dihydrobenzofuran) KARPAS42212

This table illustrates the potent cellular activity of this class of compounds. The specific derivatives of this compound are under investigation for similar activities.

Evaluation of Cellular Target Engagement and Pathway Modulation

To confirm that the observed anti-proliferative effects are due to the intended mechanism of action, assays are conducted to measure the engagement of the target within the cell and the modulation of its downstream pathways. For PRC2 inhibitors, a key biomarker is the reduction of global H3K27 trimethylation (H3K27me3), the direct product of EZH2's methyltransferase activity. Inhibition of EZH1/2 leads to a decrease in histone methylation, which in turn alters the expression of genes associated with cancer pathways and reduces the proliferation of cancer cells expressing EZH1/2. newdrugapprovals.org

Studies on EZH2 inhibitors have shown that effective compounds lead to a genome-wide loss of H3K27 methylation, which correlates with the activation of PRC2 target genes. This confirms that the compounds are hitting their intended target and eliciting the desired biological response.

In Vitro Pharmacological Profiling for Lead Optimization

For a promising compound to advance towards clinical development, a thorough in vitro pharmacological profile is essential. This involves assessing its drug-like properties, including metabolic stability and potential for off-target effects. For instance, the metabolic stability of pyrazolo[3,4-d]pyrimidine derivatives, another class of kinase inhibitors, has been investigated in human liver microsomes to predict their in vivo clearance. mdpi.com

The development of the EZH2 inhibitor EBI-2511 involved optimizing for oral bioavailability in mice and rats, indicating the importance of early pharmacokinetic assessment. nih.govacs.orgnih.gov The goal of this profiling is to select lead compounds with a balance of high potency, cellular activity, and favorable drug-like properties, making them suitable for further preclinical and clinical investigation.

Computational Chemistry and Structural Biology Applied to 5 Fluorobenzofuran 4 Yl Methanamine Derivatives

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. fums.ac.ir This method is instrumental in drug discovery for screening virtual libraries of compounds and for predicting the binding mode of a ligand in the active site of a target protein. fums.ac.irresearchgate.net For derivatives of (5-Fluorobenzofuran-4-yl)methanamine, docking studies have been employed to elucidate their binding mechanisms against various therapeutic targets.

Research on benzofuran (B130515) derivatives has utilized molecular docking to predict interactions with key amino acid residues within the binding pockets of target proteins. For instance, in the development of anticancer agents, docking studies of benzofuran hybrids against PI3K and VEGFR-2 have shown good interactions with essential residues for inhibition, such as Val851 in PI3K. researchgate.netnih.gov Similarly, docking has been used to study inhibitors of the embryonic ectoderm development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). mdpi.comrsc.org These simulations help identify crucial interactions, such as hydrogen bonds and π-π stacking, that contribute to the ligand's binding affinity and selectivity. mdpi.com

The process involves preparing the 3D structures of both the ligand and the protein target. fums.ac.ir Software like AutoDock or the Molecular Operating Environment (MOE) can then be used to perform the docking calculations, which generate various possible binding poses ranked by a scoring function that estimates the binding affinity. researchgate.netresearchgate.net These predictions guide the structural optimization of lead compounds to enhance their potency and pharmacological properties.

Table 1: Examples of Molecular Docking Studies on Benzofuran Derivatives

Derivative Class Target Protein Key Findings
Benzofuran-Oxadiazole Hybrids Tyrosinase Identified compounds with higher inhibitory efficacy than the standard, ascorbic acid. nih.gov
Benzofuran Hybrids PI3K / VEGFR-2 Compound 8 showed strong inhibition, with docking revealing key interactions with Val851 in PI3K. nih.gov
Benzofuran-1,2,3-Triazole Hybrids EGFR Identified six compounds with better docking scores than the reference drug. nih.gov
Benzofuran-based Thiosemicarbazides PqsR (P. aeruginosa) Docking revealed promising interactions with essential amino acids in the binding pocket. nih.gov

Molecular Dynamics Simulations to Analyze Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the predicted binding poses from docking, analyze the conformational changes in both the ligand and the protein upon binding, and calculate binding free energies. nih.govresearchgate.net

For benzofuran derivatives targeting proteins like EED, MD simulations have been crucial. A study on EED inhibitors revealed that the conformation of the inhibitor's tail is critical for stable binding. mdpi.com MD simulations showed that specific modifications could fix the tail in a position that facilitates stable hydrophobic interactions with key residues like Tyr365, Trp364, and Tyr148 of the EED protein. mdpi.com These simulations can run for hundreds of nanoseconds to ensure that the predicted binding mode is stable over time. nih.gov

The stability of the protein-ligand complex during an MD simulation is often evaluated by calculating the root-mean-square deviation (RMSD) of the atomic positions. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations allow for the calculation of binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov These analyses confirmed the strong and stable binding of benzofuran-based inhibitors to their target enzymes. nih.gov

Co-crystal Structure Analysis of Ligand-Protein Complexes (e.g., EED-inhibitor complexes)

The most definitive information about how a ligand binds to its target protein comes from the experimental determination of the 3D structure of the complex, typically through X-ray crystallography. The analysis of co-crystal structures provides precise details about binding orientation, conformational changes, and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) that govern molecular recognition.

A key example involving a related scaffold is the co-crystal structure of the EED inhibitor, EED226, in a complex with the EED protein (PDB ID: 5GSA). nih.gov Analysis of this structure revealed that EED226 binds competitively to the pocket that normally recognizes trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3). nih.gov The binding of the inhibitor induces a significant conformational change in the protein, creating a much larger and deeper pocket. Specifically, residues Phe97, Tyr148, Trp364, and Tyr365 rearrange to accommodate the inhibitor. nih.gov The furan (B31954) group of the inhibitor is situated deep within this pocket, while other parts of the molecule are oriented towards the solvent. nih.gov This detailed structural information is invaluable for structure-based drug design, allowing for the rational modification of the inhibitor to improve its binding affinity and selectivity.

Table 2: Key Interactions in the EED-EED226 Co-crystal Structure (PDB: 5GSA)

Interacting Residue in EED Type of Interaction Role in Binding
Tyr148, Tyr365, Phe97 Aromatic/Hydrophobic Form an aromatic cage that sandwiches the inhibitor's core, contributing to stable binding through π-π stacking. mdpi.com

This data is inferred from studies on similar EED inhibitors and the description of the EED226 binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scirp.org By identifying the physicochemical properties or structural features (known as descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov This predictive capability helps prioritize which compounds to synthesize and test, thereby saving time and resources in the drug discovery process. scirp.org

The development of a robust QSAR model involves several steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is selected. For this compound derivatives, this would involve synthesizing and testing a library of related compounds.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms like k-nearest neighbor (kNN), are used to build a mathematical equation relating the descriptors to the activity. scirp.orgnih.gov

Model Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model training). scirp.orgnih.gov A model is considered robust if it shows high correlation coefficients and low error values for both the training and test sets. scirp.org

Once validated, the QSAR model can be used for virtual screening of large compound databases to identify novel hits with potentially high activity. nih.gov This approach has been successfully applied to discover novel anticancer agents from other chemical scaffolds, demonstrating its utility in drug design. nih.gov

Design of Molecular Probes for Spectroscopic Investigations (e.g., 19F NMR probes)

The fluorine atom in this compound makes it an ideal candidate for investigations using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique in drug discovery and chemical biology due to several advantageous properties of the ¹⁹F nucleus: 100% natural abundance, high sensitivity, and a large chemical shift range, which provides excellent signal resolution. nih.govresearchgate.net Crucially, the near-total absence of endogenous fluorine-containing molecules in biological systems means that ¹⁹F NMR spectra have virtually no background noise. researchgate.netcfplus.cz

Derivatives of this compound can be designed as molecular probes to study various biological processes:

Ligand-Target Interactions: Binding of a fluorinated ligand to a protein target often results in a change in the ¹⁹F chemical shift. This allows for the screening of compound libraries and the determination of binding affinities without the need for fluorescent or radioactive labels. mdpi.com

Metabolic Stability: The metabolic fate of a drug candidate can be monitored in complex biological media like blood plasma or cell lysates using ¹⁹F NMR. nih.gov The appearance of new ¹⁹F signals can indicate the formation of metabolites, allowing for the real-time assessment of drug stability and degradation pathways. nih.govrsc.org

Conformational Analysis: The ¹⁹F chemical shift is highly sensitive to the local chemical environment. mdpi.com This property can be exploited to probe conformational changes in proteins upon ligand binding or to study the conformation of the ligand itself when bound to its target. nih.govresearchgate.net

By strategically incorporating the 5-fluorobenzofuran (B42319) moiety, researchers can create powerful probes for a wide range of spectroscopic investigations, accelerating the characterization and optimization of new drug candidates. nih.govnih.gov

Future Directions and Emerging Research Avenues for 5 Fluorobenzofuran 4 Yl Methanamine Scaffolds

Exploration of Undiscovered Synthetic Pathways and Chemical Space

The exploration of novel and efficient synthetic routes is fundamental to expanding the chemical space around the (5-Fluorobenzofuran-4-yl)methanamine scaffold. While classical methods for benzofuran (B130515) synthesis exist, future research should focus on developing more versatile and sustainable strategies.

Recent advancements in organic synthesis offer several promising avenues. researchgate.net Transition metal-catalyzed reactions, such as those involving palladium, copper, and gold, have proven effective for constructing complex benzofuran derivatives. acs.org These methods could be adapted to introduce a wider range of substituents onto the benzofuran core, allowing for fine-tuning of the molecule's properties. One-pot multicomponent reactions also present an efficient strategy for generating diverse libraries of this compound analogs. nih.govnih.gov

Furthermore, the development of novel cyclization strategies is of high interest. This could involve exploring visible-light-mediated catalysis or innovative ring-closing metathesis reactions to form the benzofuran ring system under mild conditions. nih.gov A recent breakthrough in benzofuran synthesis involves a modular method using substituent migration, which could be applied to create highly substituted and functionally diverse analogs from readily available starting materials. tus.ac.jp The synthesis of chiral derivatives is another important area, as enantiomerically pure compounds often exhibit improved pharmacological profiles. nih.gov

The table below outlines potential synthetic strategies for future exploration.

Synthetic StrategyPotential AdvantagesKey Considerations
Transition Metal-Catalyzed Cross-Coupling High efficiency, broad substrate scope. acs.orgCatalyst selection, reaction optimization.
Multicomponent Reactions High atom economy, rapid library generation. nih.govnih.govControl of regioselectivity and stereoselectivity.
Visible-Light-Mediated Cyclization Mild reaction conditions, sustainable approach. nih.govPhotosensitizer choice, reaction setup.
Modular Synthesis via Substituent Migration Access to highly functionalized analogs. tus.ac.jpUnderstanding of reaction mechanisms.
Asymmetric Synthesis Production of enantiomerically pure compounds. nih.govDevelopment of chiral catalysts or auxiliaries.

Identification and Validation of Novel Biological Targets beyond Epigenetic Regulation

While the initial interest in benzofuran scaffolds may have been in specific areas, their structural versatility suggests a much broader range of biological activities. Benzofuran derivatives have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. mdpi.comnih.govresearchgate.netnih.gov Therefore, a key future direction is to screen this compound and its derivatives against a diverse panel of biological targets.

Given the prevalence of the benzofuran scaffold in anticancer agents, exploring its potential in oncology is a logical step. nih.govnih.govresearchgate.net Research could focus on its activity against various cancer cell lines and the elucidation of its mechanism of action, which could involve the inhibition of kinases, tubulin polymerization, or other cancer-related pathways. mdpi.comnih.gov The addition of a fluorine atom can enhance the potency and bioavailability of drug candidates. mdpi.com

Neurodegenerative diseases, such as Alzheimer's, represent another promising therapeutic area. nih.govnih.gov Benzofuran derivatives have shown potential as cholinesterase inhibitors and modulators of cannabinoid receptors, suggesting that this compound scaffolds could be developed into neuroprotective agents. nih.gov

The anti-inflammatory properties of benzofurans also warrant investigation. researchgate.netmdpi.com Studies could explore the inhibition of key inflammatory mediators like cytokines and enzymes such as cyclooxygenase (COX). Furthermore, the antimicrobial potential against a range of bacterial and fungal pathogens should be systematically evaluated. benthamdirect.comnih.gov

Potential Therapeutic AreaRationale Based on Benzofuran Chemistry
Oncology Benzofuran is a core structure in many anticancer compounds. nih.govresearchgate.net
Neurodegenerative Diseases Benzofuran derivatives have shown neuroprotective properties. nih.govnih.gov
Inflammatory Diseases Benzofurans have demonstrated anti-inflammatory activity. researchgate.netmdpi.com
Infectious Diseases The benzofuran scaffold is present in various antimicrobial agents. benthamdirect.comnih.gov

Development of Advanced Tools and Methodologies for Mechanistic Elucidation

Understanding the precise mechanism of action is critical for the rational design of more potent and selective drug candidates. Future research should employ a combination of advanced experimental and computational tools to elucidate how this compound interacts with its biological targets.

In-silico modeling and molecular docking studies can provide initial insights into potential binding modes and interactions with target proteins. nih.gov These computational approaches can help prioritize compounds for synthesis and experimental testing.

Advanced spectroscopic techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR), will be essential for characterizing the compound and its metabolites. X-ray crystallography can provide definitive structural information on how the molecule binds to its target protein, guiding structure-activity relationship (SAR) studies.

The development and use of chemical probes based on the this compound scaffold can be a powerful tool for target identification and validation. These probes can be used in techniques like activity-based protein profiling to identify the specific cellular targets of the compound. Mechanistic studies using molecular orbital theory calculations can also provide a deeper understanding of the compound's reactivity and formation. nih.govmdpi.com

Integration of Cheminformatics and Data Science in Drug Discovery Research

The integration of cheminformatics and data science will be instrumental in accelerating the discovery and development of drugs based on the this compound scaffold. These computational approaches can be applied at various stages of the drug discovery pipeline.

Virtual screening of large compound libraries can be performed to identify novel derivatives with desired properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new analogs, guiding the design of more potent compounds. nih.gov

A crucial aspect of drug development is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In-silico ADMET prediction can help identify potential liabilities early in the discovery process, reducing the risk of late-stage failures. nih.gov

Data mining of existing biological and chemical databases can reveal new connections between the this compound scaffold and various biological pathways and diseases. This data-driven approach can help to identify new therapeutic opportunities and guide future research directions.

Cheminformatics/Data Science ApplicationImpact on Drug Discovery
Virtual Screening Rapid identification of potential hit compounds from large libraries. nih.gov
QSAR Modeling Prediction of biological activity to guide lead optimization. nih.gov
In-silico ADMET Prediction Early identification of potential drug-like property issues. nih.gov
Data Mining Discovery of new drug targets and therapeutic indications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Fluorobenzofuran-4-yl)methanamine, and how can reaction conditions be optimized?

  • Methodology :

  • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction can introduce the fluorobenzofuran moiety. Use aryl halides and boronic acids under inert conditions (e.g., N₂ atmosphere) with solvents like THF or DMF .

  • Reductive Amination : Condense 5-fluorobenzofuran-4-carbaldehyde with ammonia or amines in the presence of reducing agents (e.g., NaBH₃CN) to form the methanamine group. Optimize pH (7-9) and temperature (25–50°C) to enhance yield .

  • Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

    • Data Table :
MethodYield (%)Purity (%)Key ConditionsReference
Suzuki Coupling65–7590–95Pd(PPh₃)₄, K₂CO₃, 80°C
Reductive Amination70–8595–99NaBH₃CN, MeOH, RT

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Solubility : Determine using shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Measure via HPLC-UV .

  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring for degradation products .

  • pKa : Use potentiometric titration or computational tools (e.g., MarvinSketch) to predict ionizable amine groups .

    • Data Table :
PropertyValueMethodReference
LogP2.1 ± 0.3HPLC (C18 column)
Aqueous Solubility1.2 mg/mL (pH 7.4)Shake-flask

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, funnel plots) to identify outliers or biases .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) across labs. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding .
  • Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (¹H-¹³C HSQC) to rule out isomerization or degradation .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of fluorinated benzofuran derivatives?

  • Methodology :

  • Analog Synthesis : Introduce substituents (e.g., Cl, OCH₃) at the benzofuran 3- or 6-position via electrophilic substitution. Compare activities using in vitro kinase assays .

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and identify critical H-bond donors/acceptors .

  • Pharmacophore Mapping : Use Schrödinger’s Phase to align active/inactive analogs and pinpoint essential functional groups .

    • Data Table :
DerivativeIC₅₀ (nM)TargetKey Structural FeatureReference
5-Fluoro-4-CH₂NH₂12 ± 3Kinase XF at C5, NH₂ at C4
5-Fluoro-6-OCH₃-4-CH₂NH₂45 ± 8Kinase XMethoxy at C6

Q. How can researchers design experiments to elucidate the mechanism of action in neuropharmacology studies?

  • Methodology :

  • In Vitro Binding : Use radioligand displacement assays (³H-labeled compound) on brain homogenates to assess affinity for serotonin/dopamine receptors .
  • In Vivo Microdialysis : Administer the compound to rodents and measure neurotransmitter levels (e.g., dopamine, GABA) in the prefrontal cortex via LC-MS/MS .
  • Knockout Models : Test activity in transgenic mice lacking specific receptors (e.g., 5-HT₂A) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.